

An In-depth Technical Guide to **tert-Butyl 4-(acetylthio)piperidine-1-carboxylate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl 4-(acetylthio)piperidine-1-carboxylate*

Cat. No.: B177134

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 4-(acetylthio)piperidine-1-carboxylate**, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific compound, this guide focuses on its plausible synthesis, key chemical properties, and potential utility based on the chemistry of its precursors and related molecules.

Core Compound Properties

tert-Butyl 4-(acetylthio)piperidine-1-carboxylate is a bifunctional molecule featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a thioacetate moiety at the 4-position. The Boc group enhances solubility in organic solvents and prevents N-alkylation under various reaction conditions, while the thioacetate group can serve as a precursor to a free thiol or be used in further coupling reactions.

Property	Value
IUPAC Name	tert-butyl 4-(acetylthio)piperidine-1-carboxylate
CAS Number	141699-66-3
Molecular Formula	C ₁₂ H ₂₁ NO ₃ S
Molecular Weight	259.37 g/mol
Appearance	(Predicted) Colorless to pale yellow oil or low-melting solid
Solubility	(Predicted) Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.

Synthesis and Experimental Protocols

The primary and most logical synthetic route to **tert-butyl 4-(acetylthio)piperidine-1-carboxylate** is the thioacetylation of the readily available precursor, tert-butyl 4-hydroxypiperidine-1-carboxylate. The Mitsunobu reaction is a well-established and reliable method for this transformation, proceeding with inversion of stereochemistry at the C4 position.

Synthesis via Mitsunobu Reaction

This reaction involves the activation of the hydroxyl group of N-Boc-4-hydroxypiperidine with a phosphine and an azodicarboxylate, followed by nucleophilic substitution with thioacetic acid.

Reaction Scheme:

N-Boc-4-hydroxypiperidine

PPh₃, DIAD
THF, 0 °C to rt → tert-Butyl 4-(acetylthio)piperidine-1-carboxylate

Thioacetic Acid

[Click to download full resolution via product page](#)

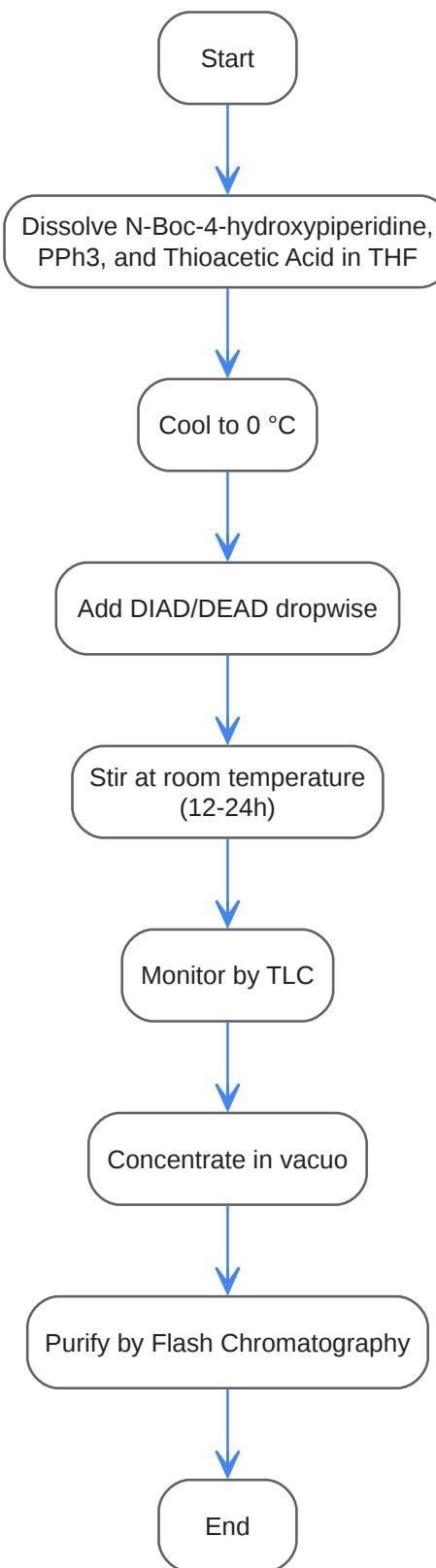
Caption: Synthesis of the target compound via Mitsunobu reaction.

Experimental Protocol:

• Materials:

- tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)
- Triphenylphosphine (PPh_3) (1.5 eq)
- Thioacetic acid (CH_3COSH) (1.2 eq)
- Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
- Anhydrous Tetrahydrofuran (THF)

• Procedure:


- To a stirred solution of tert-butyl 4-hydroxypiperidine-1-carboxylate, triphenylphosphine, and thioacetic acid in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIAD or DEAD dropwise.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the desired product.

Quantitative Data (Predicted):

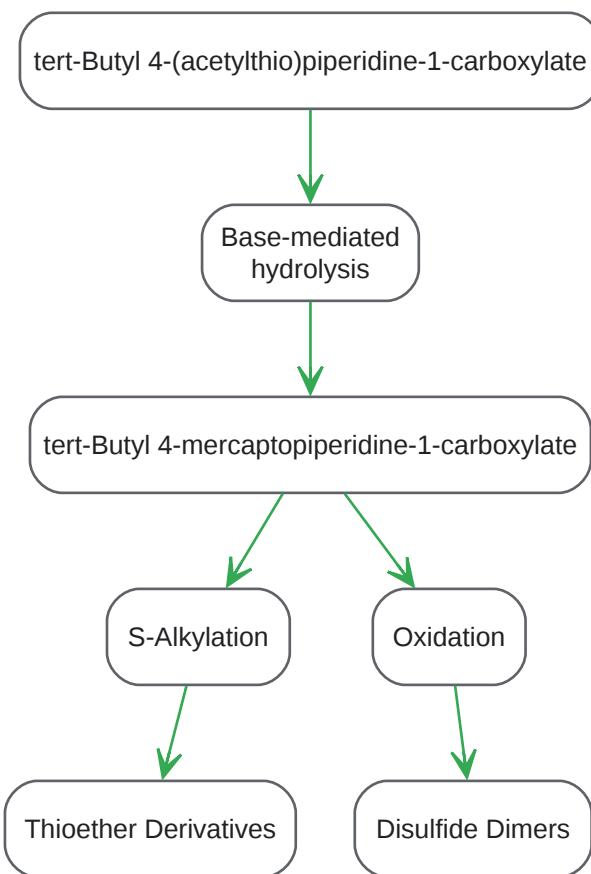
Parameter	Value
Yield	70-90%
Purity	>95% (after chromatography)

Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of **tert-butyl 4-(acetylthio)piperidine-1-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and purification.


Potential Applications in Drug Discovery

While specific applications for **tert-butyl 4-(acetylthio)piperidine-1-carboxylate** are not extensively documented, its structure suggests several potential uses in drug discovery and development. The piperidine scaffold is a common motif in many approved drugs due to its favorable pharmacokinetic properties.

Role as a Synthetic Intermediate

The primary utility of this compound is likely as an intermediate for the synthesis of more complex molecules. The thioacetate group can be readily hydrolyzed under basic conditions to yield the corresponding thiol, **tert-butyl 4-mercaptopiperidine-1-carboxylate**. This thiol can then be used in a variety of subsequent reactions.

Signaling Pathway / Logical Relationship:

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl 4-(acetylthio)piperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b177134#tert-butyl-4-acetylthio-piperidine-1-carboxylate-literature-review\]](https://www.benchchem.com/product/b177134#tert-butyl-4-acetylthio-piperidine-1-carboxylate-literature-review)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com